3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one
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Overview
Description
3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a methoxyimino group, a phenoxyphenyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one typically involves the reaction of 4-phenoxybenzaldehyde with methoxyamine hydrochloride in the presence of a base to form the corresponding methoxyimino derivative. This intermediate is then subjected to a condensation reaction with a suitable ketone, such as acetone, under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine or hydroxylamine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oximes, nitro derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with biological molecules, while the phenoxyphenyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxyimino)-1-(4-methoxyphenyl)propan-1-one
- 3-(Methoxyimino)-1-(4-chlorophenyl)propan-1-one
- 3-(Methoxyimino)-1-(4-fluorophenyl)propan-1-one
Uniqueness
3-(Methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be attributed to the specific interactions of the phenoxy group with biological targets, leading to different pharmacological and therapeutic effects.
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-methoxyimino-1-(4-phenoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-17-12-11-16(18)13-7-9-15(10-8-13)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
InChI Key |
PDYVIGWXPHTBON-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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